molecular formula C27H31NO3 B1665291 Asocainol CAS No. 77400-65-8

Asocainol

Cat. No.: B1665291
CAS No.: 77400-65-8
M. Wt: 417.5 g/mol
InChI Key: IORHSKBXWWSQME-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

The safety and hazards of Asocainol are not well-documented in the available literature. For comprehensive information, it is recommended to refer to the safety data sheets of this compound .

Biochemical Analysis

Biochemical Properties

Asocainol plays a significant role in biochemical reactions, particularly in the inhibition of sodium (Na+) channels. It interacts with various enzymes and proteins involved in cardiac electrophysiology. The compound inhibits the fast and slow inward Na+ currents, which are crucial for the propagation of action potentials in cardiac cells . This inhibition is achieved through binding interactions with the Na+ channels, altering their conformation and reducing their permeability to Na+ ions . Additionally, this compound has been shown to affect the activity of enzymes involved in the metabolism of cardiac cells, although the specific enzymes and their interactions require further elucidation.

Cellular Effects

This compound exerts profound effects on various types of cells, particularly cardiac myocytes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cardiac cells, this compound reduces the maximum rate of rise of the action potential (V_max), decreases the action potential amplitude, and shortens the action potential duration at 50% repolarization These effects are attributed to its inhibitory action on Na+ channels, which play a critical role in the initiation and propagation of action potentials

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with Na+ channels. This compound binds to these channels, inhibiting their function and reducing Na+ influx into the cells . This inhibition leads to a decrease in the excitability of cardiac cells, thereby preventing arrhythmias. The compound’s stereoselectivity has been observed, with the (+)-enantiomer being more potent than the (-)-enantiomer . This stereoselective binding suggests that this compound’s molecular interactions are highly specific and dependent on the conformation of the Na+ channels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under experimental conditions, with its inhibitory effects on Na+ channels being sustained over prolonged periods . The reversibility of its effects varies, with some studies indicating partial reversibility after drug-free superfusion for several hours

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In guinea-pig ventricular myocytes, the compound exhibits a concentration-dependent reduction in the maximum rate of rise of the action potential (V_max) and action potential amplitude . At higher doses, this compound can cause significant suppression of cardiac excitability, leading to potential toxic effects. Threshold effects have been observed, with lower doses being effective in preventing arrhythmias without causing adverse effects . The dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cardiac electrophysiology. It interacts with enzymes and cofactors that modulate Na+ channel activity and cardiac cell metabolism . The compound’s effects on metabolic flux and metabolite levels are areas of ongoing research. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to cardiac tissues, where it exerts its anti-arrhythmic effects. The compound’s distribution within the body is influenced by its physicochemical properties, including its lipid-water partition coefficient and degree of ionization . These factors determine its ability to penetrate cell membranes and reach its target sites.

Subcellular Localization

This compound’s subcellular localization is primarily within the cardiac myocytes, where it targets Na+ channels on the cell membrane . The compound’s activity is influenced by its localization, with specific targeting signals and post-translational modifications directing it to the appropriate cellular compartments. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action and optimizing its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of racemic asocainol involves several steps, starting from the appropriate dibenzazonine derivatives. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Asocainol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield various alcohols and amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Asocainol

This compound’s uniqueness lies in its dual action on both sodium and calcium ion channels, which is not commonly observed in other anti-arrhythmic agents. This dual action provides a broader spectrum of electrophysiological effects, making it a valuable compound for treating complex arrhythmias .

Properties

IUPAC Name

4,16-dimethoxy-10-methyl-9-(2-phenylethyl)-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO3/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORHSKBXWWSQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868434
Record name 2,12-Dimethoxy-7-methyl-6-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-dibenzo[d,f]azonin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77400-65-8
Record name Asocainol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77400-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asocainol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077400658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,12-Dimethoxy-7-methyl-6-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-dibenzo[d,f]azonin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASOCAINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J40338OKKT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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